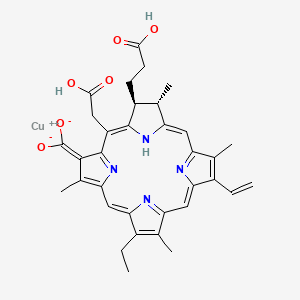

Copper chlorophyllin A

Description

Historical Context of Chlorophyll (B73375) Derivative Investigations

The scientific journey into chlorophyll and its derivatives began over two centuries ago when the green extract from plants was first termed "chlorophyll". nih.gov Early research in the 19th and 20th centuries laid the groundwork for understanding these complex molecules. nih.gov A pivotal moment in chlorophyll research was the work of Richard Willstätter, who received the Nobel Prize in Chemistry in 1915 for his investigations into plant pigments, including chlorophyll. nobelprize.orgillinois.edu Willstätter and his team were the first to demonstrate that magnesium is an integral component of the chlorophyll molecule, not an impurity. nobelprize.org His work also revealed that what was known as chlorophyll was actually a mixture of two distinct pigments: the blue-green chlorophyll a and the yellow-green chlorophyll b. nobelprize.orgebsco.com

These foundational studies paved the way for the development of chlorophyll derivatives. Scientists discovered that the central magnesium atom in the chlorophyll molecule could be replaced by other metals, leading to the creation of semi-synthetic compounds with enhanced stability. This process, known as re-greening, is crucial for producing derivatives like copper chlorophyllin. frontiersin.org The substitution of magnesium with copper significantly increases the molecule's stability, particularly in acidic conditions and when exposed to light and heat, making it more suitable for various applications. vulcanchem.comresearchgate.net

Foundational Research Trajectories in Copper Chlorophyllin A Science

Initial research on this compound was largely driven by its potential applications as a food colorant due to its enhanced stability compared to natural chlorophyll. ellinikahoaxes.grresearchgate.net However, scientific interest soon expanded to its biological activities. Early investigations in the 1980s began to uncover the potential health benefits of copper chlorophyllin, with studies published in international journals making these findings more accessible to the scientific community. ellinikahoaxes.gr

A significant area of early research focused on the antioxidant properties of copper chlorophyllin. ellinikahoaxes.gr Studies demonstrated its ability to counteract oxidative stress generated by reactive oxygen species (ROS). ashs.org For instance, research showed its antioxidant activity against lipid peroxidation in rat liver models. ellinikahoaxes.gr Another key research trajectory was the investigation of its antimutagenic properties . vulcanchem.com The compound was found to form non-covalent complexes with various mutagenic and carcinogenic substances, potentially inhibiting their harmful effects. vulcanchem.comchemicalbook.com

The synthesis and chemical characterization of copper chlorophyllin also formed a crucial part of foundational research. The process involves the saponification of chlorophyll molecules, which removes the phytyl and methyl ester groups, followed by the replacement of the central magnesium atom with copper. ellinikahoaxes.grashs.org This process results in a complex mixture of chlorin (B1196114) derivatives, primarily copper chlorin e4 (derived from chlorophyll a) and copper chlorin e6 (derived from chlorophyll b). ellinikahoaxes.gr

Contemporary Research Landscape and Emerging Scientific Challenges

The contemporary research landscape for this compound is multifaceted, with ongoing investigations into its mechanisms of action and potential new applications. Current research continues to explore its antioxidant and antimutagenic activities in greater detail, seeking to understand the precise molecular pathways involved. patsnap.commdpi.com

One of the emerging areas of research is its potential in photodynamic therapy . scielo.br Scientists are synthesizing new chlorophyllin derivatives and evaluating their efficacy as photosensitizers, which can generate singlet oxygen to kill cancer cells upon light activation. scielo.brmdpi.com Another active research area is its antimicrobial activity . Studies have shown that sodium copper chlorophyllin exhibits significant antibacterial effects against various pathogens, including both gram-positive and some gram-negative bacteria. africaresearchconnects.comrjptonline.orgnih.gov

However, several scientific challenges remain. A key issue is the variability in the composition of commercial copper chlorophyllin preparations, which are often complex mixtures of different chlorin derivatives. ellinikahoaxes.grvulcanchem.com This variability can affect the reproducibility of research findings and makes it difficult to attribute specific biological effects to individual components. Further research is needed to develop standardized preparations with well-defined compositions. ellinikahoaxes.gr

Another challenge lies in fully elucidating the mechanisms of absorption, bioavailability, and metabolism of copper chlorophyllin in the human body. ellinikahoaxes.grnih.gov While it is known to be absorbed, the precise pathways and the factors influencing its uptake and distribution are still under investigation. oregonstate.edu Understanding these aspects is crucial for determining its potential health benefits and for the development of evidence-based applications. The regulatory landscape for its use in pharmaceutical and nutraceutical products also presents challenges that need to be addressed through rigorous scientific research. datahorizzonresearch.com

Interactive Data Tables

Table 1: Key Research Findings on this compound

| Research Area | Key Findings | References |

| Antioxidant Activity | Demonstrates antioxidant activity against oxidative stress and lipid peroxidation. Can neutralize various oxidants in vitro. | ellinikahoaxes.grashs.orgoregonstate.edu |

| Antimutagenic Activity | Forms non-covalent complexes with mutagens, potentially inhibiting their activity. | vulcanchem.comchemicalbook.com |

| Antimicrobial Activity | Effective against gram-positive bacteria and some gram-negative bacteria. | africaresearchconnects.comrjptonline.orgnih.gov |

| Photodynamic Therapy | Can act as a photosensitizer to generate singlet oxygen for potential cancer treatment. | scielo.brmdpi.com |

| Bioavailability | Absorbed in humans, with copper chlorin e4 detected in serum after supplementation. | oregonstate.edu |

Table 2: Investigated Effects of Copper Chlorophyllin in Biological Systems

| Biological System | Investigated Effect | Outcome | References |

| In Vitro (Cell-free) | Antioxidant capacity | Neutralizes physically relevant oxidants | oregonstate.edu |

| In Vitro (Cell-based) | Inhibition of hyaluronidase (B3051955) activity | Demonstrated inhibition | dovepress.com |

| In Vitro (Bacterial) | Antimicrobial activity against S. aureus, B. subtilis, E. coli | Significant inhibition observed | rjptonline.org |

| In Vivo (Animal) | Reduction of oxidative damage | Decreased damage induced by carcinogens and radiation | ellinikahoaxes.grnih.gov |

| In Vivo (Human) | Absorption and bioavailability | Copper chlorin e4 detected in serum | oregonstate.edu |

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;[(17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-18,24-dihydro-17H-porphyrin-2-ylidene]methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O6.Cu/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21,37,43-44H,1,8-11H2,2-6H3,(H,39,40)(H,41,42);/q;+2/p-2/t17-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWOHWBPKWVAAB-PVMVIUQGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34CuN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019293 | |

| Record name | Copper chlorophyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26317-27-1 | |

| Record name | Copper chlorophyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihydrogen (2S-trans)-[18-carboxy-20-(carboxymethyl)-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionato(5-)-N21,N22,N23,N24]cuprate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPPER CHLOROPHYLLIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7D7N8KA5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Research

Optimized Extraction and Saponification Techniques for Chlorophyll (B73375) Precursors

The initial steps in producing copper chlorophyllin A involve the efficient extraction of chlorophyll from plant sources and its subsequent chemical modification.

Comparative Analysis of Single and Double Step Chlorophyll Extraction Processes

The efficiency of chlorophyll extraction is paramount for the synthesis of its derivatives. Various solvents and methods have been scrutinized to maximize the yield of chlorophyll from plant materials. Solvents such as acetone (B3395972), ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO) are commonly employed for this purpose. copernicus.orgresearchgate.net

Research comparing different extraction protocols has shown that the choice of solvent significantly impacts the amount of chlorophyll obtained. For instance, studies on biological soil crusts revealed that DMSO extracted significantly more chlorophyll a than ethanol. copernicus.org Another study comparing solvents for algal pigments found the extraction efficiency to be in the order of Methanol > Ethanol > Acetone. researchgate.net

The number of extraction steps also plays a crucial role. A double extraction technique has been shown to be effective, with the first extraction yielding the majority of the chlorophyll content. copernicus.orgcirad.fr For example, in one study, the initial extraction with 96% ethanol accounted for approximately 82% of the total chlorophyll, with the second step adding another 15-18%. cirad.fr Similarly, when using DMSO, the first extraction yielded about 80% of the total chlorophyll. cirad.fr While a third extraction contributes a negligible amount, these findings highlight the importance of a multi-step, albeit limited, process for maximizing precursor yield. cirad.fr

Table 1: Comparative Efficiency of Single vs. Multi-Step Chlorophyll Extraction

| Solvent | Extraction Step | Approximate Yield Contribution (%) | Reference |

|---|---|---|---|

| 96% Ethanol | First | ~82 | cirad.fr |

| Second | ~15-18 | cirad.fr | |

| DMSO | First | ~80 | cirad.fr |

| Second | ~15-18 | cirad.fr |

Mechanistic Studies of Isocyclic Ring Opening and Phytyl Group Removal during Alkaline Hydrolysis

The conversion of chlorophyll to chlorophyllin involves two key chemical transformations under alkaline conditions: the removal of the phytyl tail (dephytylation) and the opening of the isocyclic pentanone ring. csic.esellinikahoaxes.gr This process, known as saponification, is typically achieved using an alkaline medium, such as methanolic sodium hydroxide (B78521). ellinikahoaxes.gr

Alkaline treatment leads to the hydrolysis of the ester bond connecting the long-chain phytyl alcohol to the porphyrin macrocycle. csic.esmdpi.com This dephytylation step increases the water solubility of the resulting molecule.

Simultaneously, the isocyclic ring E can undergo an opening through a retro-Claisen condensation mechanism. csic.es This reaction is a significant structural modification, leading to the formation of chlorin (B1196114) and rhodin derivatives. csic.es Studies on olives treated with sodium hydroxide have shown that the intensity of the alkaline treatment directly correlates with the degree of chlorophyll degradation, with significant losses and structural changes occurring at higher NaOH concentrations. researchgate.netcsic.es The primary structural change observed was oxidation with the opening of the isocyclic ring, followed by other reactions like pheophytinization (loss of the central magnesium ion). researchgate.netcsic.es These reactions can also be influenced by the activation of the endogenous enzyme chlorophyllase. mdpi.com

Copper Chelation Mechanisms and Process Optimization

Following saponification, the central magnesium ion of the chlorophyll derivative is replaced with copper in a process called metallation.

Investigation of Copper(II) Concentration and Reaction Parameter Effects on Metallation

The insertion of copper into the chlorin macrocycle is a critical step that imparts high stability to the final copper chlorophyllin molecule. The reaction between chlorophyll derivatives and copper(II) ions is complex and can lead to different outcomes, including the desired metallation or undesirable oxidation of the macrocycle, which can destroy the pigment. nih.govresearchgate.net

The specific reaction pathway is highly dependent on the reaction conditions. nih.govresearchgate.net The concentration of copper(II) ions is a key parameter; a controlled concentration is necessary to favor metallation over oxidation. nih.govresearchgate.net The presence of other ligands in the solution, such as acetate (B1210297) or chloride ions, can also influence the reactivity of the copper(II) ions by altering their redox potential. nih.govresearchgate.net Spectroscopic and electrochemical studies have been employed to understand the dominant copper(II) species in different solvents and their corresponding oxidizing capabilities, which helps in defining the optimal conditions for the metallation process. nih.govresearchgate.net

Characterization of Specific Copper-Chlorin Derivatives Formed During Synthesis

The synthesis of copper chlorophyllin results in a complex mixture of copper-chlorin derivatives. The exact composition can vary but commonly includes compounds like trisodium (B8492382) copper chlorin e₆ and disodium (B8443419) copper chlorin e₄. oregonstate.edu

Recent advanced analytical techniques have enabled the identification of a wider range of derivatives. High-performance liquid chromatography (HPLC) and HPLC-mass spectrometry (HPLC-MS) have been instrumental in identifying several copper chlorophyllin compounds in commercial colorants, including Cu-rhodin g₇, Cu-chlorin e₆, Cu-pheophorbide a, Cu-chlorin e₄ (or Cu-isochlorin e₄), and Cu-pyropheophorbide a. csic.es Less frequently, Cu-chlorin p₆ and Cu-rhodochlorin a have also been reported. csic.es

Interestingly, detailed isotopic analysis has revealed the formation of novel copper chlorophyllin structures where the copper atom is located in peripheral positions of the molecule, rather than in the central cavity. csic.es Computational studies have also been used to determine the thermodynamic factors that favor the formation of the main copper chlorophyllins (B1632289) found in food colorants. csic.es

Table 2: Common Copper-Chlorin Derivatives Identified in Commercial Products

| Derivative Name | Reference |

|---|---|

| Trisodium copper chlorin e₆ | oregonstate.edu |

| Disodium copper chlorin e₄ | oregonstate.edu |

| Cu-rhodin g₇ | csic.es |

| Cu-chlorin e₆ | csic.es |

| Cu-pheophorbide a | csic.es |

| Cu-chlorin e₄ / Cu-isochlorin e₄ | csic.es |

| Cu-pyropheophorbide a | csic.es |

Novel Derivatization Pathways and Structural Modifications

Research into copper chlorophyllin extends beyond its synthesis for use as a colorant. Scientists are exploring new ways to modify its structure to create novel compounds with specific functionalities. For instance, new non-symmetric photosensitizers have been synthesized from copper chlorophyllin. scielo.br These derivatives, containing tertiary amines or quaternary ammonium (B1175870) groups, are designed to have specific photophysical properties and amphiphilic character, which can be advantageous for applications like photodynamic therapy. scielo.br

Another area of research involves the synthesis of complexes where copper is attached to the side chain carboxylate groups of a chlorin derivative, rather than the central position. researchgate.net An example is an iodinated chlorin p6-copper complex, which has demonstrated significant photodynamic activity. researchgate.net These novel derivatization pathways open up possibilities for creating a wide range of structurally diverse chlorophyll-based compounds with tailored properties.

Enzymatic Conversion Approaches for Chlorophyllide and Pheophorbide Generation

The generation of chlorophyllide and pheophorbide, crucial intermediates in the synthesis of copper chlorophyllin, is increasingly being achieved through enzymatic pathways. These biocatalytic methods offer high specificity and milder reaction conditions compared to traditional chemical synthesis.

The primary enzyme in chlorophyll degradation is chlorophyllase (EC 3.1.1.14), which catalyzes the hydrolysis of the phytol (B49457) ester bond in chlorophyll to produce chlorophyllide and phytol. nih.govgoogle.com This enzyme is found in all green plants and algae. usda.gov The subsequent removal of the central magnesium ion from chlorophyllide leads to the formation of pheophorbide. researchgate.net Alternatively, pheophytin, formed by the removal of magnesium from chlorophyll, can be converted to pheophorbide by the enzyme pheophytinase (PPH). igem.orgnih.gov

Research has shown that the pathway for pheophorbide accumulation can vary. In some cases, the conversion of chlorophyll to chlorophyllide, followed by demetalation, is the dominant route. researchgate.net In other instances, the pathway proceeds through pheophytin. researchgate.net The activity of these enzymes is influenced by factors such as pH. For example, at a neutral pH, the enzymatic conversion of chlorophyll to chlorophyllide by chlorophyllase is favored. researchgate.net

Another key enzyme, pheophorbidase (PPD) , is involved in the further modification of pheophorbide. It catalyzes the conversion of pheophorbide a to a precursor of pyropheophorbide a. nih.govresearchgate.net This involves a demethylation step, followed by a non-enzymatic decarboxylation. researchgate.net

The development of recombinant enzymes has provided more controlled and efficient methods for producing these precursors. For instance, recombinant pheophytinase has been successfully used to convert pheophytin into pheophorbide. igem.org These enzymatic approaches not only provide a more sustainable route to chlorophyllin precursors but also allow for the production of a valuable end-product from what might otherwise be considered waste from processes like oil extraction. igem.org

Table 1: Key Enzymes in Chlorophyllide and Pheophorbide Generation

| Enzyme | EC Number | Substrate(s) | Product(s) |

|---|---|---|---|

| Chlorophyllase | 3.1.1.14 | Chlorophyll, Pheophytin | Chlorophyllide, Pheophorbide |

| Pheophytinase (PPH) | - | Pheophytin | Pheophorbide |

| Mg-dechelatase | - | Chlorophyllide | Pheophorbide |

| Pheophorbidase (PPD) | - | Pheophorbide a | C-132-carboxylpyropheophorbide a |

Functionalization Strategies for Integration with Advanced Materials

The unique properties of copper chlorophyllin have prompted extensive research into its integration with various advanced materials. These functionalization strategies aim to create hybrid materials with enhanced or novel functionalities for a wide range of applications.

One prominent area of research is the development of nanomaterials functionalized with copper chlorophyllin . For instance, chlorophyllin-functionalized graphene oxide nanostructures have demonstrated antimicrobial properties. mdpi.com Similarly, sodium copper chlorophyllin has been conjugated with silver (Ag) plasmonic nanoparticles for potential applications in photodynamic therapy. researchgate.net The integration with nanoparticles can enhance the therapeutic efficacy and bioavailability of the chlorophyllin derivative. nih.gov For example, loading sodium copper chlorophyllin into chitosan (B1678972) nanoparticles has been shown to improve its delivery to cancer cells for photodynamic therapy. nih.gov

Copper chlorophyllin also serves as a photosensitizer in various systems. It has been used to enhance the performance of Cu₂O polyhedron particle photocathodes for hydrogen evolution in water splitting. acs.org In this application, the chlorophyllin derivative absorbs light and provides excited electrons, thereby improving the efficiency of the process. acs.org

Furthermore, copper chlorophyllin can be immobilized on different supports to create functional materials. It has been successfully immobilized on silica-coated magnetic nanoparticles to create an efficient and recyclable catalyst. researchgate.net Another approach involves the adsorption of sodium copper chlorophyllin onto the spongin-based skeletons of marine demosponges, resulting in a hybrid material with potential applications in cosmetics and medicine due to its combined mechanical rigidity and antibacterial properties. mdpi.com The interaction of copper chlorophyllin with materials like silk has also been studied, indicating its potential as a natural green dye for protein fibers. acs.org

The functionalization of surfaces with copper chlorophyllin is another active area of research. For example, copper chlorophyllin has been used in combination with multi-walled carbon nanotubes to develop an enzyme-mimetic electrochemical sensor for nitrite (B80452) detection. rsc.org Additionally, copper-bearing chlorophyllin-induced calcium-phosphate coatings on magnesium alloys have shown significant antimicrobial activity and corrosion resistance. mdpi.com

Table 2: Examples of Copper Chlorophyllin Functionalization with Advanced Materials

| Advanced Material | Functionalization Strategy | Resulting Property/Application |

|---|---|---|

| Graphene Oxide | Covalent/Non-covalent attachment | Antimicrobial activity mdpi.com |

| Silver Nanoparticles | Conjugation | Enhanced photodynamic therapy researchgate.net |

| Chitosan Nanoparticles | Encapsulation/Loading | Improved drug delivery nih.gov |

| Cu₂O Photocathodes | Photosensitization | Enhanced hydrogen evolution acs.org |

| Magnetic Nanoparticles | Immobilization | Recyclable catalysis researchgate.net |

| Marine Sponge Skeletons | Adsorption | Antibacterial biomaterial mdpi.com |

| Multi-walled Carbon Nanotubes | Electrodeposition | Electrochemical sensing rsc.org |

| Magnesium Alloy | Coating | Antimicrobial and corrosion resistance mdpi.com |

Sophisticated Analytical Characterization Techniques in Copper Chlorophyllin a Research

Advanced Chromatographic and Spectrometric Approaches

Modern chromatography and mass spectrometry are indispensable tools in the analysis of Copper Chlorophyllin A, offering high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Component Separation

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for separating the components of the complex mixture that constitutes commercial this compound. tandfonline.commdpi.com These methods leverage high pressure to pass a sample dissolved in a mobile phase through a column packed with a stationary phase, separating compounds based on their differential interactions with the two phases. eag.com

UHPLC, utilizing columns with smaller particle sizes (less than 2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. eag.comsigmaaldrich.com The choice of column, such as a C18 or an Inertsil ODS-2, and the composition of the mobile phase are critical for achieving optimal separation of the various chlorin (B1196114) derivatives present in this compound. mdpi.comnih.gov For instance, a reversed-phase HPLC method using a C18 column can effectively separate different chlorophyllin components. ni.ac.rs

Research has demonstrated the successful application of HPLC with photodiode array (PDA) detection to identify and quantify copper chlorophylls (B1240455) and chlorophyllins (B1632289) in various food products. tandfonline.come-jkfn.org These analyses often reveal a multitude of components due to the manufacturing processes. tandfonline.com A typical HPLC analysis of Sodium Copper Chlorophyllin might show one major peak and several smaller ones, corresponding to different copper chlorin derivatives. e-jkfn.org

Table 1: HPLC and UHPLC Systems Used in this compound Analysis

| Technique | Column Type | Mobile Phase Example | Detector | Application | Reference |

| HPLC | Inertsil ODS-2 (5 µm) | Methanol:Water (97:3, v/v) with 1% acetic acid | Photodiode Array (PDA) | Separation of Na-Cu-chlorophyllin and its degradants | nih.gov |

| HPLC | GL Sciences InertSustain C18 (2 µm) | Gradient of Methanol/Ammonium (B1175870) Acetate (B1210297) and Acetone (B3395972) | Photodiode Array (PDA) | Screening of copper chlorophyll (B73375) in edible oils | |

| UHPLC | Hypersil Gold C18 (1.9 µm) | Isocratic mixture of H₂O, MeOH, and MeCN | Diode Array (DAD) and ESI-MS | Monitoring photodegradation of sodium copper chlorophyllin | ni.ac.rs |

| HPLC | Waters YMC C30 (5 µm) | Gradient of MeOH:MeCN and Acetone | UV-Vis (200-800 nm) | Analysis of chlorophyll a and b | mdpi.comnih.gov |

Mass Spectrometry (MS) and Coupled Techniques (HPLC-MS, UHPLC-MS/MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing crucial information for the structural elucidation and quantification of molecules. When coupled with HPLC or UHPLC, it creates a highly sensitive and specific system (HPLC-MS or UHPLC-MS/MS) capable of separating complex mixtures and identifying individual components with great accuracy. mdpi.com

In the context of this compound, these coupled techniques have been instrumental in identifying the main components and various derivatives. nih.gov For example, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has confirmed that Sodium Copper Chlorophyllin is primarily composed of Cu-isochlorine e4, with Cu-chlorine p6 and Cu-chlorine e6 as auxiliary components. e-jkfn.org The use of high-resolution mass spectrometry (HRMS) provides even more precise mass measurements, aiding in the confident identification of unknown compounds and degradation products. semanticscholar.org

Different ionization techniques can be employed, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), depending on the analyte and the desired information. ni.ac.rs For instance, negative ion APCI has been used for the confirmation of copper chlorophyll in edible oils by LC/MS/MS.

Table 2: Key Components of this compound Identified by Mass Spectrometry

| Compound | Analytical Technique | Key Finding | Reference |

| Cu-isochlorine e4 | LC-MS/MS | Identified as the main component of Sodium Copper Chlorophyllin. | nih.gove-jkfn.org |

| Cu-chlorine p6 | LC-MS/MS | Identified as an auxiliary component of Sodium Copper Chlorophyllin. | mdpi.come-jkfn.org |

| Cu-chlorine e6 | LC-MS/MS | Identified as an auxiliary component of Sodium Copper Chlorophyllin. | mdpi.come-jkfn.org |

| Copper chlorin e4 | UHPLC-DAD-ESI-MS | Identified as a main component in commercial chlorophyllins. | ni.ac.rs |

| Copper (iso)chlorin e4 | UHPLC-DAD-ESI-MS | Identified as a main component in commercial chlorophyllins. | ni.ac.rs |

| Cu pyropheophytin a | UHPLC-MS | Identified in green table olives. | semanticscholar.org |

Application of Inductively Coupled Plasma Isotope Dilution Mass Spectrometry (ICP-IDMS) in Trace Analysis

Inductively Coupled Plasma Isotope Dilution Mass Spectrometry (ICP-IDMS) is a high-precision technique for trace element and elemental speciation analysis. nih.gov It is considered a primary method of measurement due to its potential for high accuracy and the ability to correct for instrumental drift and matrix effects. rsc.orgnih.gov This method involves the addition of a known amount of an enriched isotope (a "spike") of the element of interest to the sample. researchgate.net By measuring the altered isotopic ratio in the mixture, the concentration of the element can be determined with high accuracy. rsc.org

In the analysis of copper-containing compounds like this compound, ICP-IDMS offers a robust way to quantify the total copper content. A novel method has been developed using UHPLC coupled with ICP-IDMS (UHPLC-ICP-ID-MS) with post-column isotopic dilution to quantify both lipophilic and hydrophilic copper chlorophyll degradation products in food matrices like table olives. researchgate.netnih.gov This advanced technique does not require species-specific calibration standards, which are often unavailable for the various degradation products of chlorophyll. nih.govresearchgate.net

The application of ICP-IDMS is particularly valuable for validating other analytical methods and for studies where the accuracy of trace element quantification is of utmost importance. nih.gov While powerful, the complexity of the setup and the need for isotopically labeled standards can be a limitation for routine analysis. nih.govresearchgate.net

Spectroscopic Investigations of Molecular Structure and Electronic Properties

Spectroscopic methods are fundamental to understanding the molecular and electronic characteristics of this compound, providing insights into its light-absorbing properties and excited-state behavior.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Absorbance Profiling and Quantitative Analysis

Ultraviolet-Visible (UV/Vis) spectroscopy is a widely used technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. google.compro-analytics.netmt.com This technique is based on the principle that molecules absorb specific wavelengths of light, causing electronic transitions between energy levels. google.com The resulting absorption spectrum is a characteristic fingerprint of the molecule. pro-analytics.net

For this compound, the UV/Vis spectrum is characterized by two main absorption bands: the intense Soret band (or B band) in the blue region (around 405 nm) and the Q band in the red region (around 630 nm). nih.govnih.gov The highly conjugated macrocycle of the chlorophyllin structure is responsible for these strong absorptions. nih.gov The insertion of the copper ion into the chlorophyll macrocycle causes a bathochromic (red) shift in the Soret band and a hypsochromic (blue) shift in the Q band compared to the original chlorophyll molecule. google.com

UV/Vis spectroscopy is also a powerful tool for quantitative analysis. pro-analytics.net According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. pro-analytics.net This relationship allows for the determination of the concentration of this compound in a sample by measuring its absorbance at a specific wavelength, typically the maximum of the Soret band. nih.govnih.gov

Table 3: Characteristic UV/Vis Absorption Bands of this compound

| Absorption Band | Wavelength Range (nm) | Associated Electronic Transitions | Reference |

| Soret (B) Band | 360-490 | Intense π-π* transitions in the conjugated macrocycle | nih.govnih.gov |

| Q Band | 600-700 | π-π* transitions in the conjugated macrocycle | nih.govresearchgate.net |

| N Band | 240-320 | Other electronic transitions | nih.gov |

Electronic Absorption and Emission Spectroscopy for Excited State Characterization

Electronic absorption and emission (fluorescence) spectroscopy provide valuable information about the excited states of molecules. While absorption spectroscopy details the energy required to promote an electron to a higher energy level, fluorescence spectroscopy measures the energy released when the electron returns to the ground state. osti.gov

The photochemical properties of this compound are closely linked to its electronic structure and excited-state dynamics. researchgate.net Studies using techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, complemented by UV/Vis spectroscopy, have provided detailed insights into the electronic structure of the carbon backbone of sodium copper chlorophyllin and its breakdown products. researchgate.net

However, the presence of the paramagnetic copper (II) ion in the chlorophyllin structure significantly affects its emission properties. The copper ion tends to quench the fluorescence, resulting in a low fluorescence quantum yield. researchgate.net This means that upon excitation, the molecule is less likely to emit a photon and more likely to return to the ground state through non-radiative pathways. While this quenching limits its use in applications requiring strong fluorescence, the study of its absorption and quenched emission still provides crucial data for understanding its photophysical behavior and potential applications in areas like photocatalysis. researchgate.netresearchgate.net

Circular Dichroism and Electron Paramagnetic Resonance (EPR) Spectroscopy for Conformational and Spin State Analysis

Circular Dichroism (CD) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful techniques employed to investigate the conformational and electronic properties of this compound.

Circular Dichroism (CD) provides insights into the three-dimensional structure of the molecule in solution. Studies have utilized CD spectroscopy to monitor the degradation of chlorophyll derivatives in the presence of copper ions. For instance, the formation of a stable open-chain product during the copper(II)-assisted degradation of pheophytin a, a related compound, was evidenced by its distinct circular dichroism features. mdpi.com These spectroscopic measurements are typically recorded on a spectropolarimeter in a quartz cell under ambient conditions. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy is indispensable for studying paramagnetic species, such as the Cu(II) ion in this compound. EPR spectroscopy directly probes the unpaired electrons, providing information about the electronic structure and the local environment of the copper center. ethz.ch The technique is sensitive to the spin state of the metal ion and can be used to characterize the coordination environment. In studies of chlorophyll derivatives interacting with copper ions, EPR has been used alongside other spectroscopic methods to investigate the complex reaction mechanisms, including the role of Cu(II)/Cu(I) redox cycling. researchgate.net The EPR spectrum's characteristics, such as g-values and hyperfine coupling constants, serve as a fingerprint for the electronic structure of the paramagnetic center. ethz.ch

Research combining CD and EPR with other techniques has provided mechanistic insights into the interactions between chlorophyll derivatives and copper ions, which is relevant to understanding the stability and reactivity of this compound. mdpi.comresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a widely used analytical technique for identifying functional groups within a molecule. nih.gov By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint, revealing the presence of specific chemical bonds. nih.govresearchgate.net

In the context of this compound and related compounds, FTIR analysis helps to characterize the molecular structure. The technique can detect vibrations of key functional groups, including:

C=O (carbonyl) groups: Found in the ketone and ester functionalities of the chlorophyllin macrocycle. plos.org

N-H and C-N groups: Associated with the pyrrole (B145914) rings of the porphyrin structure. plos.org

C-H bonds: Present in the aliphatic and aromatic parts of the molecule. plos.org

O-H groups: Which may be present due to associated water molecules or hydroxyl functionalities. nih.gov

Studies have used FTIR to confirm the successful immobilization of sodium copper chlorophyllin onto various materials by identifying the characteristic peaks of the chlorophyllin molecule in the composite material. researchgate.net Furthermore, FTIR has been employed to study the changes in the molecular structure of chlorophyll derivatives under different conditions. plos.org For example, the interaction between the C9 ketone oxygen and the central metal ion can be monitored by shifts in the corresponding absorption peak. plos.org

The table below summarizes typical FTIR absorption bands observed in analyses related to chlorophyll derivatives.

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| ~3400 | O-H stretching (e.g., from adsorbed water) | nih.gov |

| 2970 - 2830 | Aliphatic C-H stretching | usda.gov |

| ~1700 | Carbonyl (C=O) stretching | usda.gov |

| ~1650 | C=O coordinated to the central metal ion | plos.org |

| ~1600 | Aromatic C=C stretching | usda.gov |

| 1585 - 1297 | Aromatic and other functional group vibrations | usda.gov |

| 880 - 780 | Aromatic C-H bending | usda.gov |

This table presents a generalized summary of FTIR bands for chlorophyll-related compounds. Specific peak positions for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of organic compounds at the atomic level. mdpi.com It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. mdpi.com

For complex molecules like this compound, NMR is crucial for elucidating the precise arrangement of atoms and for structural verification. mdpi.com While the paramagnetic nature of the Cu(II) ion in this compound can complicate NMR analysis by causing significant peak broadening and shifts, specialized NMR techniques can still provide valuable structural data. nih.gov

In studies of related chlorophyll derivatives, ¹H and ¹³C NMR have been instrumental. For instance, in chlorophylls and their derivatives where the central magnesium is replaced by two hydrogens (pheophytins), the protons attached to the pyrrole nitrogens are strongly shielded and appear at a characteristic high-field position in the ¹H NMR spectrum. ismar.org The chemical shifts of the methine protons provide information about the aromaticity of the macrocycle. ismar.org

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between different atoms within the molecule. mdpi.com These methods are invaluable for assigning specific signals to particular protons and carbons in the complex structure of chlorophyllin. mdpi.com

The table below shows illustrative ¹H NMR chemical shift ranges for key protons in chlorophyll derivatives, which are structurally related to this compound.

| Proton Type | Typical Chemical Shift (ppm) | Reference |

| Methine protons | ~8.5 - 10.0 | ismar.org |

| Vinyl group protons | ~6.0 - 8.0 | ismar.org |

| Ring methyl protons | ~3.0 - 4.0 | ismar.org |

| Propionic acid side chain protons | ~2.5 | ismar.org |

| Protons on N-H (in metal-free derivatives) | ~ -1.5 to -4.0 | ismar.org |

Note: The paramagnetic Cu(II) in this compound would significantly alter these chemical shifts.

Electrochemical Characterization and Redox Behavior Investigations

The electrochemical properties of this compound are of significant interest, particularly its ability to participate in electron transfer reactions. Techniques like cyclic voltammetry (CV) and square-wave voltammetry (SWV) are employed to study its redox behavior. researchgate.net

Electrochemical studies have shown that this compound exhibits quasi-reversible redox processes. researchgate.net The extended π-bonding system of the porphyrin-like structure facilitates electron transfer. researchgate.net In a typical cyclic voltammogram, this compound immobilized on an electrode surface, such as a zinc oxide incorporated screen-printed carbon electrode (SPCE), displays characteristic redox peaks. For example, a quasi-reversible redox peak has been observed at approximately +0.06 V versus a silver/silver chloride (Ag/AgCl) reference electrode. researchgate.net

The redox behavior of this compound is influenced by the electrode material and the surrounding medium. researchgate.netudes.edu.co Studies have investigated its electrochemical oxidation on glassy carbon and paraffin-impregnated graphite (B72142) electrodes, revealing a complex, pH-independent, reversible, or quasi-reversible process. researchgate.net This process is often followed by chemical reactions of the product, such as the formation of an electroactive dimer that can adsorb onto the electrode surface. researchgate.net

The ability of this compound to act as a redox mediator has been explored in various applications, including the development of electrochemical sensors. researchgate.net For instance, its electrocatalytic activity towards the oxygen reduction reaction has been investigated, showing potential for applications in areas like water disinfection. escholarship.org

Thermogravimetric Analysis (TG) for Thermal Stability Profile Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. celignis.com This method provides valuable information about the thermal stability and decomposition profile of materials like this compound. mdpi.com

TGA studies on sodium copper chlorophyllin (SCC) have identified distinct stages of thermal decomposition. mdpi.com A typical thermogram of SCC shows an initial weight loss at lower temperatures (e.g., 85-115°C), which is generally attributed to the loss of adsorbed moisture. mdpi.com This is followed by more significant decomposition steps at higher temperatures.

One study reported a second decomposition stage for SCC in the temperature range of 240–370°C, which was suggested to be related to the elimination of Cu²⁺ ions. mdpi.com When SCC is immobilized on a substrate like a sponge skeleton, its thermal stability can be enhanced. mdpi.com For such a composite material, the decomposition stages shift to higher temperatures. For example, a major mass loss attributed to the thermal decomposition of the organic phase and potential elimination of copper ions was observed between 300–600°C. mdpi.com

The rate of thermal degradation of SCC in aqueous solutions has been found to follow first-order reaction kinetics. nih.gov The activation energy for the thermal degradation of SCC and its major component, Cu(II)Chlorin e₄, has been calculated using the Arrhenius equation, providing quantitative data on its temperature sensitivity. nih.gov

The table below summarizes the thermal decomposition stages observed for sodium copper chlorophyllin.

| Temperature Range (°C) | Observed Event | Percentage Mass Loss (Approximate) | Reference |

| 85 - 115 | Loss of adsorbed moisture | ~4% | mdpi.com |

| 240 - 370 | Elimination of Cu²⁺ ions and initial organic decomposition | ~20% | mdpi.com |

| 300 - 600 (on substrate) | Decomposition of organic phase/elimination of Cu²⁺ | ~40% | mdpi.com |

| 800 - 1000 (on substrate) | Combustion of the organic matrix | ~10% | mdpi.com |

This data is based on specific experimental conditions and may vary.

Mechanistic Investigations of Copper Chlorophyllin a Interactions in Biological Systems Non Clinical/in Vitro

Molecular Binding and Complex Formation Studies

Interactions with Planar and Aromatic Xenobiotic Compounds (e.g., Polycyclic Aromatic Hydrocarbons, Heterocyclic Amines, Aflatoxins)

Copper chlorophyllin, a semi-synthetic, water-soluble derivative of chlorophyll (B73375), has demonstrated a significant capacity to form tight molecular complexes with a variety of planar and aromatic xenobiotic compounds known to be mutagenic or carcinogenic. oregonstate.edunih.govresearchgate.net This interaction is considered a primary mechanism for its antimutagenic properties, functioning as an "interceptor molecule" that may block the bioavailability of harmful substances. oregonstate.edupnas.orgresearchgate.net

In vitro studies have consistently shown that copper chlorophyllin can bind to several classes of carcinogens. These include:

Polycyclic Aromatic Hydrocarbons (PAHs) : Found in sources like tobacco smoke and coal dust, copper chlorophyllin effectively forms complexes with PAHs such as benzo[a]pyrene (B130552) (B[a]P). oregonstate.edunih.govmdpi.com It has been shown to inhibit the mutagenic activity of B[a]P and accelerate the degradation of its ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). researchgate.netellinikahoaxes.gr

Heterocyclic Amines (HCAs) : These compounds are formed in meat cooked at high temperatures. oregonstate.edudarwin-nutrition.fr Research confirms that copper chlorophyllin can bind to HCAs like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-1-methyl-6-phenylimidazo-[4,5-b]pyridine (PhIP), reducing their mutagenic potential in assays like the Salmonella test. nih.govellinikahoaxes.grdarwin-nutrition.frnih.gov

Aflatoxins : These mycotoxins, particularly aflatoxin B1 (AFB1), are potent liver carcinogens produced by molds on agricultural commodities. oregonstate.edupnas.org Copper chlorophyllin forms strong complexes with AFB1, thereby inhibiting its DNA-binding capacity and mutagenic activity. pnas.orgmdpi.comnih.gov

The proposed mechanism for this binding involves the porphyrin ring of the chlorophyllin molecule interacting with the aromatic rings of the mutagenic compounds, potentially through π-π stacking or van der Waals forces. ellinikahoaxes.gr This complex formation in the gastrointestinal tract is thought to reduce the absorption and bioavailability of these carcinogens, thus preventing them from reaching target tissues and forming DNA adducts. oregonstate.eduellinikahoaxes.gr

Elucidation of Binding Affinities and Stoichiometry of Copper Chlorophyllin A-Adducts

The interactions between copper chlorophyllin and xenobiotics have been quantified through studies determining their binding affinities and stoichiometry. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger bond, has been established for several chlorophyllin-mutagen complexes.

For the interaction with aflatoxin B1 (AFB1), the dissociation constant was determined to be approximately 1.4 (±0.4) μM, indicating a strong binding affinity. ellinikahoaxes.gr A similarly strong interaction was observed with the polycyclic aromatic hydrocarbon dibenzo(a,l)pyrene (DBP), which yielded a Kd of 1.59 (±0.01) μM. ellinikahoaxes.gr The study of the chlorophyllin-DBP interaction also revealed a 2:1 stoichiometry, meaning two molecules of chlorophyllin bind to one molecule of DBP. ellinikahoaxes.gr

In contrast, the binding affinity for the heterocyclic amine PhIP is lower, requiring chlorophyllin concentrations at least ten times higher to inhibit its absorption compared to DBP or AFB1. ellinikahoaxes.gr This suggests that differences in the molecular structure of carcinogens significantly affect their binding affinity with chlorophyllin. ellinikahoaxes.gr Calculations based on affinity data show that a two- to three-fold excess of chlorophyllin can reduce the concentration of a mutagen-DNA complex by about half, highlighting its efficacy as an interceptor molecule. researchgate.net

Table 1: Binding Affinities of Copper Chlorophyllin with Xenobiotic Compounds

| Xenobiotic Compound | Dissociation Constant (Kd) | Stoichiometry (Chlorophyllin:Mutagen) | Reference |

|---|---|---|---|

| Aflatoxin B1 (AFB1) | 1.4 (±0.4) μM | Not specified | ellinikahoaxes.gr |

| Dibenzo(a,l)pyrene (DBP) | 1.59 (±0.01) μM | 2:1 | ellinikahoaxes.gr |

Enzyme Modulation and Metabolic Pathway Research

In Vitro Inhibition of Cytochrome P450 Enzyme Activity

Copper chlorophyllin has been shown to be a non-specific inhibitor of cytochrome P450 (P450) enzymes in vitro. nih.gov These enzymes are critical for the metabolic activation of many pro-carcinogens into their ultimate carcinogenic forms. nih.gov The inhibition of P450 activity by chlorophyllin represents a significant post-absorptive mechanism of its antimutagenic action, in addition to its role as an interceptor molecule. nih.govellinikahoaxes.gr

In vitro studies using human and rat liver microsomes demonstrated that chlorophyllin inhibits a range of P450 activities, including ethoxyresorufin O-deethylation, benzyloxyresorufin O-debenzylation, and B[a]P 3-hydroxylation. nih.gov The inhibition constant (Ki) for P450 enzymes in the presence of chlorophyllin was reported to be approximately 4.1 μM. ellinikahoaxes.gr Research suggests that this P450 inhibition may be the dominant mechanism of chlorophyllin's protective effect compared to complex formation. nih.gov Further investigation revealed that chlorophyllin can cause the destruction of spectrally detectable P450 in the presence of an NADPH-generating system, suggesting an indirect inhibitory effect rather than binding to the enzyme's active site. nih.govresearchgate.net

Table 2: In Vitro Inhibition of Cytochrome P450 by Copper Chlorophyllin

| Parameter | Value/Observation | System | Reference |

|---|---|---|---|

| Inhibition Type | Non-specific | Human and Rat Liver Microsomes | nih.gov |

| Inhibition Constant (Ki) | ~4.1 μM | Not specified | ellinikahoaxes.gr |

| Mechanism | Indirect inhibition; destruction of P450 in presence of NADPH-generating system | Microsomes and purified P450 | nih.govresearchgate.net |

| Inhibited Activities | Ethoxyresorufin O-deethylation, Benzyloxyresorufin O-debenzylation, Coumarin 7-hydroxylation, B[a]P 3-hydroxylation, etc. | Not specified | nih.gov |

Modulation of Ribonucleotide Reductase Activity in Cellular Models

Research has identified that copper chlorophyllin can modulate the activity of ribonucleotide reductase, a key enzyme in DNA synthesis and repair. oregonstate.eduresearchgate.net An in vitro study using human colon cancer cells demonstrated that treatment with chlorophyllin led to S-phase cell cycle arrest. oregonstate.eduresearchgate.net This effect was attributed to the inhibition of ribonucleotide reductase activity. oregonstate.edu As this enzyme is a known target for cancer therapeutic agents, this finding highlights a potential pathway through which chlorophyllin exerts its effects on cellular proliferation. oregonstate.edu

Investigation of Hyaluronidase (B3051955) Inhibitory Activity

In vitro studies have established that the sodium copper chlorophyllin complex is a potent inhibitor of hyaluronidase. tandfonline.comnih.govdovepress.comdovepress.com Hyaluronidase is a naturally occurring enzyme that degrades hyaluronic acid (HA), a critical component for maintaining the structural integrity and hydration of the extracellular matrix. tandfonline.comdovepress.com By inhibiting this enzyme, copper chlorophyllin helps to preserve HA levels. nih.gov

The inhibitory activity of the sodium copper chlorophyllin complex has been observed at concentrations as low as 10 µg/mL. nih.govmedestheticsmag.com High-performance liquid chromatography and mass spectroscopy analysis identified the primary small molecule constituents responsible for this activity. dovepress.com The most active component was found to be disodium (B8443419) copper isochlorin e4, followed by its oxidized form, which showed substantial activity at 100 µg/mL but not at 10 µg/mL. nih.govdovepress.commedestheticsmag.com These findings support the concept that the inhibition of hyaluronidase is a key mechanism of action for copper chlorophyllin in certain biological applications. nih.gov

Table 3: In Vitro Hyaluronidase Inhibitory Activity of Copper Chlorophyllin and its Components

| Test Material | Effective Inhibitory Concentration | Reference |

|---|---|---|

| Sodium Copper Chlorophyllin Complex | Down to 10 µg/mL | nih.govmedestheticsmag.com |

| Disodium Copper Isochlorin e4 | Down to 10 µg/mL | nih.govmedestheticsmag.com |

| Oxidized Disodium Copper Isochlorin e4 | 100 µg/mL | nih.govmedestheticsmag.com |

Effects on Endogenous Antioxidant Enzyme Systems (e.g., Catalase, Peroxidase, Superoxide (B77818) Dismutase)

In vitro studies have explored the influence of this compound (Cu-Chl A) on the activity of key endogenous antioxidant enzymes. Research indicates that Cu-Chl A can modulate the activity of enzymes such as catalase (CAT), peroxidase, and superoxide dismutase (SOD). For instance, studies on plant tissues have shown that exposure to copper, a component of Cu-Chl A, can lead to increased activities of both catalase and superoxide dismutase as a response to copper-induced stress. pjoes.com

Specifically, in Capsicum annuum L. grown in vitro, treatments with copper sulfate (B86663) led to an increase in both SOD and CAT activities. pjoes.com This suggests a protective mechanism whereby the plant mobilizes these enzymes to mitigate the stress induced by copper. pjoes.com Similarly, other studies have reported that copper can stimulate the activity of catalase and ascorbate (B8700270) peroxidase. pjoes.comscielo.br

Mechanisms of Cellular Protection and Stress Response (In Vitro)

Attenuation of Oxidative Stress through Radical Scavenging Mechanisms

This compound has demonstrated significant antioxidant properties in various in vitro models by effectively scavenging reactive oxygen species (ROS). ellinikahoaxes.grnih.govresearchgate.net Its ability to neutralize harmful radicals contributes to the protection of cellular components from oxidative damage. ellinikahoaxes.grnih.gov The antioxidant capacity of chlorophyllin is attributed to its ability to scavenge different types of ROS, including those generated by gamma-radiation and photosensitization. ellinikahoaxes.grnih.gov

The radical-scavenging mechanism is linked to the porphyrin structure of chlorophyllin, which contains a chelated metal. This structure allows it to capture electrons and thereby scavenge radicals. bu.edu.eg Studies have shown that chlorophyllin can act as a scavenger for 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radicals and is effective in the Fenton reaction, a significant source of hydroxyl radicals. ellinikahoaxes.grscirp.org The rate constant for the reaction of chlorophyllin with singlet oxygen is notably high, indicating its efficiency as an antioxidant. nih.gov

The antioxidant activity of copper chlorophyllin has been found to be greater than that of natural chlorophylls (B1240455), highlighting the importance of the chelated copper atom in the porphyrin ring. nih.gov This enhanced activity allows it to protect against lipid peroxidation in mitochondrial and microsomal membranes induced by both enzymatic and non-enzymatic systems. ellinikahoaxes.gr

Interactive Data Table: In Vitro Antioxidant Activity of Chlorophyllin Derivatives

Data from a study comparing the antioxidant activities of different metal-chlorophyllin derivatives. nih.gov

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

This compound has been shown to modulate intracellular levels of reactive oxygen species (ROS) in vitro, which is a key aspect of its cellular protection mechanism. mdpi.com By reducing excessive ROS, it helps to mitigate oxidative stress and its damaging effects on cells. mdpi.comnih.gov

In studies with HeLa cells, chlorophyllin-assisted photodynamic therapy led to a significant increase in intracellular ROS, which in turn induced apoptosis (programmed cell death). nih.gov This indicates that under specific conditions, chlorophyllin can be used to generate ROS in a targeted manner to eliminate cancer cells. nih.gov Conversely, in other contexts, copper chlorophyllin acts as an antioxidant, reducing ROS levels and protecting cells from oxidative damage. mdpi.com For example, in Arabidopsis thaliana seedlings under salt stress, copper chlorophyllin treatment was found to decrease oxidative stress by modulating cellular hydrogen peroxide (H₂O₂) levels. mdpi.com This dual ability to both generate and scavenge ROS depending on the cellular environment highlights the complexity of its biological activity.

In Vitro Anti-Mutagenic Mechanisms

This compound has been extensively studied for its anti-mutagenic properties in various in vitro assays. ellinikahoaxes.groregonstate.eduresearchgate.net One of the primary mechanisms is its ability to form molecular complexes with mutagens, thereby preventing them from interacting with DNA. oregonstate.edu This "interceptor" mechanism is effective against a range of mutagens, including polycyclic aromatic hydrocarbons like benzo[a]pyrene (BP). ellinikahoaxes.groregonstate.edu

Studies using the Ames test with Salmonella typhimurium have demonstrated that chlorophyllin can inhibit the mutagenic activity of various compounds in a dose-dependent manner. ellinikahoaxes.gr It is believed to accelerate the degradation of mutagenic metabolites, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), a potent carcinogen. ellinikahoaxes.gr

Furthermore, the antioxidant properties of this compound also contribute to its anti-mutagenic action. ellinikahoaxes.gr By scavenging reactive oxygen species, it can prevent oxidative DNA damage, which is a major source of mutations. oregonstate.edu

Antiviral Mechanisms, focusing on Viral Entry Blockade

In vitro studies have revealed that this compound possesses antiviral activity, primarily by blocking the entry of viruses into host cells. acs.orginnovationforever.comresearchgate.net This mechanism has been observed against a variety of viruses, including Enterovirus A71 (EV-A71), Coxsackievirus A16 (CV-A16), and influenza virus. acs.orgresearchgate.netresearchgate.net

Research has shown that sodium copper chlorophyllin (SCC) can inhibit the infection of these viruses at a post-attachment stage, effectively preventing them from entering the host cell. acs.org This suggests that SCC interacts with the virus or the cell surface in a way that disrupts the entry process. acs.orgresearchgate.net The antiviral effect is not directed at the host cell itself but rather at the virus-host interaction. acs.org This blockade of viral entry is a key component of its antiviral action and has been demonstrated in various cell lines. innovationforever.comresearchgate.net

Interactive Data Table: In Vitro Antiviral Activity of Chlorophyll Derivatives

A summary of in vitro studies reporting the antiviral activity of sodium copper chlorophyllin. researchgate.net

Antibacterial and Antibiofilm Mechanisms against Pathogens

This compound has demonstrated notable antibacterial and antibiofilm activity against various pathogens in vitro. mdpi.comresearchgate.netnih.gov Its efficacy has been observed against both Gram-positive and Gram-negative bacteria, including Streptococcus mutans, Escherichia coli, and Staphylococcus aureus. mdpi.comnih.gov

The antibacterial action is, in part, attributed to the release of copper ions, which can disrupt bacterial cell membranes and interfere with essential cellular functions. nih.gov In the context of biofilms, which are communities of bacteria encased in a protective matrix, chlorophyllin has been shown to reduce biofilm formation and strength. mdpi.comresearchgate.net For instance, against S. mutans, a key bacterium in the formation of dental plaque, chlorophyllin has been shown to reduce the strength of biofilms and interfere with their extracellular polymeric substance (EPS). mdpi.comresearchgate.net

Moreover, when used in combination with light (photodynamic therapy), the antibacterial effect of copper chlorophyllin can be significantly enhanced. nih.gov The porphyrin ring in its structure can generate reactive oxygen species upon light irradiation, leading to potent antibacterial activity. nih.gov

Influence on Plant Physiological Processes and Abiotic Stress Tolerance (In Planta/In Vitro)

Mitigation of Salinity and Drought Stress Responses in Model Plants

Exogenous application of this compound (Cu-Chl A) has been shown to enhance plant tolerance to abiotic stresses such as salinity and drought. researchgate.net In model plants like Arabidopsis thaliana, pretreatment with Cu-Chl A provides a protective effect against salinity stress, primarily by reducing oxidative stress through the modulation of cellular hydrogen peroxide (H₂O₂) levels. mdpi.comnih.gov Studies indicate that seedlings pre-treated with Cu-Chl A exhibit significantly lower levels of endogenous H₂O₂ when subjected to salt stress compared to untreated plants. mdpi.com This protective role extends to oxidative stress induced by herbicides, suggesting a broader defensive capacity against various sources of reactive oxygen species (ROS). mdpi.comnih.gov

Under drought stress conditions, Cu-Chl A application helps alleviate the adverse effects of water deficiency. In spinach plants, for instance, the application of Cu-Chl A mitigated the drastic reductions in growth parameters, relative water content (RWC), and leaf membrane stability index (MSI) that are typically caused by water deficit. The compound enhances the plant's ability for osmotic adjustment during drought, which helps in maintaining better water status within the plant tissues. researchgate.net This is crucial as osmotic stress from water deficiency can lead to an accumulation of harmful ROS, damaging cell membranes. researchgate.net By improving the plant's water status and providing antioxidant activity, Cu-Chl A helps shield plants from this damage. researchgate.netresearchgate.net The improved tolerance allows plants to maintain better growth and leaf health even under stress conditions. researchgate.netnih.gov

Table 1: Effects of this compound on Plant Responses to Abiotic Stress

| Stress Factor | Model Plant | Observed Effect of this compound Treatment | Key Findings | Reference |

|---|---|---|---|---|

| Salinity | Arabidopsis thaliana | Increased tolerance to salt stress. | Reduces cellular oxidative stress by decreasing hydrogen peroxide (H₂O₂) levels. | mdpi.comnih.gov |

| Drought | Spinach (Spinacia oleracea) | Alleviated adverse effects of water deficit. | Improved growth parameters, relative water content (RWC), and membrane stability index (MSI). | |

| Drought | Tomato (Solanum lycopersicum) | Enhanced drought tolerance. | Increased antioxidant enzyme activity and glutathione (B108866) (GSH) content in leaves. | nih.gov |

| Oxidative (Herbicide) | Arabidopsis thaliana | Increased tolerance to methyl viologen dichloride hydrate. | Demonstrates a protective role against various sources of reactive oxygen species (ROS). | mdpi.comnih.gov |

Effects on Photosynthetic Function and Electron Transport Chain Dynamics

This compound contributes to the protection and enhancement of the photosynthetic apparatus, particularly under stress conditions. researchgate.net High concentrations of copper can inhibit photosynthetic electron transport, especially in photosystem II (PSII). researchgate.netscielo.br However, Cu-Chl A appears to play a protective role. ashs.org Under drought stress, plants can accumulate ROS, which damages the photosynthetic apparatus; the antioxidant properties of Cu-Chl A may protect plants from this ROS-induced injury. ashs.org

Studies on spinach and spearmint have shown that the application of Cu-Chl A can lead to increased chlorophyll content. researchgate.net This improvement in photosynthetic pigments may be due to the ability of synthetic pigments to shield natural chlorophyll from radiation and safeguard the photosynthetic machinery from ROS-induced damage. researchgate.net While excess copper can interfere with pigment biosynthesis and lower leaf chlorophyll concentration, nih.govnih.gov the application of Cu-Chl A has been demonstrated to alleviate the adverse effects of water deficit on photosynthetic pigments in spinach. Copper is an essential component of plastocyanin, a key protein in the photosynthetic electron transport chain. scielo.br However, both copper deficiency and toxicity can negatively impact photosynthetic efficiency. researchgate.net Cu-Chl A application may help maintain photosynthetic function under stress, contributing to improved plant growth and productivity. researchgate.net

Role in Osmotic Regulation and Root Growth Enhancement

This compound plays a significant role in enhancing osmotic regulation and promoting root growth, which are critical for plant survival under abiotic stress. researchgate.net The ability of Cu-Chl A to enhance osmotic adjustment is particularly important during drought stress, as it allows the plant to improve its water status and maintain cellular turgor. researchgate.net This leads to an increase in relative water content (RWC) and membrane stability index (MSI) in leaves. researchgate.net

Gene Expression Profiling in Response to Exogenous this compound Application

In vitro studies using RNA-Seq analysis on Arabidopsis thaliana have provided insights into the molecular mechanisms behind the protective effects of this compound under salinity stress. mdpi.comnih.gov These analyses reveal that the exogenous application of Cu-Chl A results in the upregulation of several classes of genes known to be involved in stress protection and reactive oxygen species (ROS) detoxification. mdpi.comresearchgate.netnih.gov

Upon Cu-Chl A treatment, a significant upregulation is seen in genes encoding for class III peroxidases and glutathione S-transferases (GSTs), which are central to reducing H₂O₂ levels under salinity stress. mdpi.comnih.gov Furthermore, the expression of genes for NADPH/respiratory burst oxidases (Rbohs) is increased. nih.gov Rbohs are involved in ROS signaling and have been linked to improved tolerance to drought and salt stress in various plant species. nih.gov

The transcriptomic data also show that Cu-Chl A treatment leads to the upregulation of several families of transcription factors that are known to play key roles in ROS signaling pathways in response to abiotic stresses. mdpi.com These include members of the MYB, WRKY, NAC, and bHLH families. mdpi.com The activation of these defense signaling networks culminates in enhanced ROS scavenging, providing the plant with a more robust defensive capacity against stress. nih.gov

Table 2: Gene Families Upregulated by this compound in Arabidopsis thaliana under Salt Stress

| Gene/Protein Family | Proposed Function in Stress Response | Reference |

|---|---|---|

| Class III Peroxidases | Central molecules in reducing H₂O₂ levels; involved in cell elongation and growth. | mdpi.comnih.gov |

| Glutathione S-transferases (GSTs) | Key enzymes in ROS detoxification pathways. | mdpi.comnih.gov |

| NADPH/respiratory burst oxidases (Rbohs) | Involved in ROS signaling; linked to drought and salt tolerance. | nih.gov |

| MYB Transcription Factors | Regulate ROS signaling pathways in response to stress. | mdpi.com |

| WRKY Transcription Factors | Play key roles in ROS signaling and salt tolerance. | mdpi.com |

| NAC Transcription Factors | Involved in regulating plant responses to various abiotic stresses. | mdpi.com |

| bHLH Transcription Factors | Participate in stress response signaling pathways. | mdpi.com |

Degradation and Stability Mechanisms of Copper Chlorophyllin a

Photodegradation Pathways and Kinetics

Exposure to light, particularly in the ultraviolet spectrum, can initiate degradation pathways that alter the structure and properties of copper chlorophyllin.

Studies involving the ultraviolet irradiation of aqueous solutions of sodium copper chlorophyllin (CHLIN) reveal its susceptibility to photodegradation. ni.ac.rsdntb.gov.ua When a 1 × 10⁻⁴ M aqueous solution of commercial sodium copper chlorophyllin was exposed to UV-B irradiation (300 nm) for up to 60 minutes, a significant loss of color and over 80% degradation was observed. ni.ac.rs The analysis of the commercial compound before irradiation identified four primary components: Pheophorbide a, Pheophorbide b, copper chlorin (B1196114) e6, and copper (iso)chlorin e4. ni.ac.rs

Photodegradation Kinetics of Copper Chlorophyllin Components

| Component | Kinetic Model | Observed Degradation Rate Constant (k) for Copper Chlorin e6 (min⁻¹) | Key Observation |

|---|---|---|---|

| Copper Chlorin e6 | First-Order | 7.02 × 10⁻² | Degrades faster than other components. ni.ac.rsdntb.gov.ua |

| Copper (iso)chlorin e4 | First-Order | Not specified | Higher degradation constant observed compared to others, alongside copper chlorin e6. ni.ac.rs |

| Pheophorbide a | First-Order | Not specified | Degradation follows first-order kinetics. ni.ac.rs |

| Pheophorbide b | First-Order | Not specified | Degradation follows first-order kinetics. ni.ac.rs |

The primary mechanism of photodegradation under UV irradiation involves oxidation. ni.ac.rsdntb.gov.ua Analysis following irradiation revealed the formation of new compounds, identified as oxidized derivatives of the parent chlorophyllin components. ni.ac.rs Using electrospray ionization mass spectrometry (ESI-MS/MS), researchers have characterized these photoproducts. The detected degradation compounds were assigned as oxidation products of chlorin e6, copper chlorin e6, and copper (iso)chlorin e4. ni.ac.rs The irreversible photo-decomposition by UV and visible light breaks the complex molecules into simpler ones. researchgate.net Some identified hydrophilic products of chlorophyll (B73375) a photodegradation include glycerol, lactic acid, citric acid, succinic acid, and malonic acid. researchgate.net

Influence of Ultraviolet (UV) Irradiation on Copper Chlorophyllin A Components

Thermal Degradation Kinetics and Mechanisms

Heat is another critical factor influencing the stability of copper chlorophyllin, particularly relevant in applications involving thermal processing, such as in the food industry.

The thermal degradation of sodium copper chlorophyllin (SCC) has been shown to follow first-order reaction kinetics. nih.govacs.org In studies monitoring the decomposition of an aqueous SCC solution at temperatures between 25 and 100°C, a consistent, temperature-dependent loss of the compound was recorded. nih.govacs.orgresearchgate.net The temperature sensitivity of SCC was found to be comparable to that of natural chlorophyll, highlighting the potential for color deterioration during thermal treatments. nih.govresearchgate.net

Activation Energies for Thermal Degradation

| Compound | Activation Energy (Ea) (kcal/mol) | Kinetic Model |

|---|---|---|

| Sodium Copper Chlorophyllin (SCC) - Overall | 13.3 ± 0.8 | First-Order |

| Cu(II)Chlorin e4 | 16.0 ± 2.1 | First-Order |

Temperature Sensitivity and Determination of First-Order Reaction Kinetics

Chemical and Enzymatic Degradation during Simulated Physiological Conditions (e.g., Digestion)

The stability of copper chlorophyllin during digestion is key to its bioavailability. In vitro studies simulating gastric and small intestinal conditions have provided insight into the fate of its primary components. nih.govresearchgate.net

Research shows that Cu(II)chlorin e4, a major component of SCC, is relatively stable throughout the simulated digestion process. nih.govresearchgate.net Conversely, Cu(II)chlorin e6 is highly unstable under these conditions, with studies reporting that over 90% of it is degraded into undetermined products. nih.govresearchgate.net This degradation is thought to be related to oxidative processes occurring during digestion. ellinikahoaxes.gr

Interestingly, the food matrix can offer a protective effect. When SCC was incorporated into applesauce before undergoing simulated digestion, the recovery of Cu(II)chlorin e6 increased, suggesting that the food matrix helps stabilize labile components. nih.govmdpi.com The stability of Cu(II)chlorin e4 during digestion, coupled with its effective uptake by Caco-2 enterocyte-like cells, supports the likelihood that at least a portion of this component can be absorbed from the human intestine. nih.gov

Stability of SCC Components in Simulated Digestion

| Component | Stability/Recovery | Key Observation |

|---|---|---|

| Cu(II)chlorin e4 | Relatively stable | Higher recovery indicates greater stability compared to Cu(II)chlorin e6. nih.govellinikahoaxes.gr |

| Cu(II)chlorin e6 | >90% degradation | Degradation is linked to oxidative processes. nih.govellinikahoaxes.gr |

Factors Influencing Long-Term Stability (e.g., pH, Solvent Systems, Presence of Co-solutes)

The long-term stability of this compound is a critical parameter for its application, particularly in food and pharmaceutical industries where product shelf-life is paramount. The integrity of the molecule, and thus its color and potential bioactivity, is significantly influenced by environmental factors such as pH, the solvent system in which it is dispersed, and the presence of other chemical entities known as co-solutes. Degradation often involves the loss of the central copper ion (pheophytinization) or oxidative cleavage of the porphyrin ring, leading to discoloration and loss of function. nih.govresearchgate.net

Influence of pH

The pH of the medium is a dominant factor governing the stability of copper chlorophyllin. Generally, the complex exhibits high stability in neutral to alkaline conditions. mdpi.com However, its solubility and stability diminish significantly in acidic environments, which is a major limitation for its use in many food and beverage products. nih.gov

Table 1: pH Stability of Copper Chlorophyllin in Various Systems

| pH Range | Observation | System/Conditions | Source(s) |

|---|---|---|---|

| 2-9 | 100% pigment retention reported. | Not specified. | researchgate.netresearchgate.net |

| 3-9 | Color remains a stable green. | General observation. | hawkinswatts.com |

| < 5 | Tends to aggregate and precipitate. | Aqueous solutions. | mdpi.comresearchgate.net |

| 3.0 & 5.0 | Aggregation mitigated with anionic polysaccharides. | Buffered aqueous solutions. | researchgate.net |